molecular formula C17H15ClFN3 B12341188 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride

Cat. No.: B12341188
M. Wt: 315.8 g/mol
InChI Key: HTBBBSZJXCKLDI-BGDWDFROSA-N
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Description

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is a chemical compound with the molecular formula C17H15ClFN3 and a molecular weight of 315.8 g/mol. This compound has potential implications in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of quinolinium derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced hydrazino derivatives.

    Substitution: Formation of substituted quinolinium compounds.

Scientific Research Applications

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-{2-[(E)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride
  • 8-{2-[(E)-1-(4-bromophenyl)ethylidene]hydrazino}quinolinium chloride
  • 8-{2-[(E)-1-(4-methylphenyl)ethylidene]hydrazino}quinolinium chloride

Uniqueness

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C17H15ClFN3

Molecular Weight

315.8 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride

InChI

InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12+;

InChI Key

HTBBBSZJXCKLDI-BGDWDFROSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C3=CC=C(C=C3)F.[Cl-]

Canonical SMILES

CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

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